An In-depth Technical Guide to 2,4-Difluorophenylhydrazine: Chemical Properties and Structure
An In-depth Technical Guide to 2,4-Difluorophenylhydrazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluorophenylhydrazine is a fluorinated aromatic hydrazine that serves as a crucial building block in synthetic organic chemistry. Its unique electronic properties, imparted by the two fluorine atoms on the phenyl ring, make it a valuable reagent in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2,4-Difluorophenylhydrazine and its hydrochloride salt, with a focus on its application in pharmaceutical and agrochemical research.
Chemical Structure and Identification
2,4-Difluorophenylhydrazine is a substituted hydrazine with the molecular formula C₆H₆F₂N₂. The presence of two electron-withdrawing fluorine atoms at the ortho and para positions of the phenyl ring significantly influences its reactivity and physicochemical properties. The compound is most commonly handled and stored as its more stable hydrochloride salt.
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Caption: Chemical structure of 2,4-Difluorophenylhydrazine.
Structural and Property Data
The following tables summarize the key identifiers and physicochemical properties of 2,4-Difluorophenylhydrazine and its hydrochloride salt.
Table 1: Chemical Identifiers
| Identifier | 2,4-Difluorophenylhydrazine | 2,4-Difluorophenylhydrazine Hydrochloride |
| IUPAC Name | (2,4-difluorophenyl)hydrazine | (2,4-difluorophenyl)hydrazine;hydrochloride[1] |
| CAS Number | 40594-30-7 | 51523-79-6[2][3] |
| Molecular Formula | C₆H₆F₂N₂ | C₆H₆F₂N₂·HCl[2][3] |
| SMILES String | C1=CC(=C(C=C1F)F)NN | C1=CC(=C(C=C1F)F)NN.Cl[1] |
| InChI Key | AAMNNSRHAVREBH-UHFFFAOYSA-N | AAMNNSRHAVREBH-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | 2,4-Difluorophenylhydrazine | 2,4-Difluorophenylhydrazine Hydrochloride |
| Molecular Weight | 144.12 g/mol | 180.58 g/mol [1][2] |
| Appearance | Crystalline solid | White to light yellow powder/crystal[2] |
| Melting Point | 65 °C | 227 - 249 °C[2] |
| Boiling Point | 185.1 ± 30.0 °C (Predicted) | Not available |
| Density | 1.379 ± 0.06 g/cm³ (Predicted) | Not available |
| Solubility | Slightly soluble in DMSO and Methanol | Not available |
Experimental Protocols
Synthesis of 2,4-Difluorophenylhydrazine Hydrochloride
The synthesis of 2,4-Difluorophenylhydrazine hydrochloride is typically achieved through a two-step process involving the diazotization of 2,4-difluoroaniline followed by reduction of the resulting diazonium salt.[4]
Materials:
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2,4-Difluoroaniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂)
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Deionized Water
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Ice
Procedure:
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Diazotization:
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In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 2,4-difluoroaniline in a solution of concentrated hydrochloric acid and water.
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Maintain the temperature at 0-5 °C and slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring.
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Continue stirring for 30-60 minutes at the same temperature to ensure complete formation of the 2,4-difluorobenzenediazonium chloride solution. The completion of the reaction can be monitored using starch-iodide paper to detect the presence of excess nitrous acid.
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-
Reduction:
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In a separate, larger flask, prepare a solution of the reducing agent (e.g., sodium sulfite or stannous chloride in concentrated HCl) and cool it to 0-5 °C in an ice bath.
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Slowly add the cold diazonium salt solution to the reducing agent solution with continuous stirring, while maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-80 °C for 1-2 hours to complete the reduction.
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-
Isolation and Purification:
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Cool the reaction mixture in an ice bath to precipitate the 2,4-Difluorophenylhydrazine hydrochloride.
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Collect the precipitate by vacuum filtration and wash it with a small amount of cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials and byproducts.
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The crude product can be further purified by recrystallization. While specific solvents for 2,4-Difluorophenylhydrazine hydrochloride are not well-documented, a common method for purifying phenylhydrazine hydrochlorides is recrystallization from hot water or aqueous ethanol, followed by cooling.[5]
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Analytical Characterization
The identity and purity of 2,4-Difluorophenylhydrazine and its hydrochloride salt can be confirmed using various analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are invaluable for confirming the chemical structure. The ¹H NMR spectrum will show characteristic signals for the aromatic and hydrazine protons. The ¹³C NMR will display signals for the carbon atoms of the benzene ring, with their chemical shifts influenced by the fluorine substituents. The ¹⁹F NMR will provide distinct signals for the two non-equivalent fluorine atoms.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the compound. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance.
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Gas Chromatography-Mass Spectrometry (GC-MS): For the more volatile free base, GC-MS can be employed for both identification and purity assessment. A non-polar or medium-polarity capillary column would be suitable. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Reactivity and Applications
2,4-Difluorophenylhydrazine is a versatile intermediate in organic synthesis, primarily utilized for its nucleophilic hydrazine moiety. Its reactivity is influenced by the electron-withdrawing nature of the two fluorine atoms, which can affect the nucleophilicity of the hydrazine group and the reactivity of the aromatic ring.
Fischer Indole Synthesis
One of the most significant applications of 2,4-Difluorophenylhydrazine is in the Fischer indole synthesis, a powerful method for constructing the indole ring system, a common scaffold in many pharmaceuticals.[6][7][8] The reaction involves the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or a ketone, followed by a[2][2]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[6]
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Caption: Key steps in the Fischer Indole Synthesis.
The use of 2,4-Difluorophenylhydrazine in this synthesis leads to the formation of 5,7-difluoroindoles, which are important precursors for various therapeutic agents.
Synthesis of Pyrazoles
2,4-Difluorophenylhydrazine can also react with 1,3-dicarbonyl compounds or their equivalents to form pyrazole derivatives. Pyrazoles are another class of heterocyclic compounds with a broad range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Biological Significance and Drug Development
2,4-Difluorophenylhydrazine itself is not typically the active pharmaceutical ingredient (API). Instead, it serves as a critical starting material or intermediate in the synthesis of more complex molecules with desired therapeutic properties.[2] The incorporation of fluorine atoms into drug candidates can often enhance their metabolic stability, binding affinity, and bioavailability.
While there is no direct evidence of 2,4-Difluorophenylhydrazine being involved in specific biological signaling pathways, the indole and pyrazole derivatives synthesized from it are known to interact with various biological targets. For instance, fluorinated indoles have been investigated as inhibitors of kinases, which are key components of many signaling cascades that are often dysregulated in diseases like cancer.
Safety and Handling
2,4-Difluorophenylhydrazine and its hydrochloride salt should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The compound is harmful if swallowed, inhaled, or absorbed through the skin and can cause skin and eye irritation.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,4-Difluorophenylhydrazine is a valuable and versatile fluorinated building block for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery and agrochemical development. Its utility in the Fischer indole synthesis and in the preparation of pyrazole derivatives underscores its importance to medicinal and synthetic chemists. This guide provides a foundational understanding of its chemical properties, structure, and reactivity, which is essential for its effective and safe use in a research and development setting.
References
- 1. 2,4-Difluorophenylhydrazine hydrochloride | C6H7ClF2N2 | CID 2733301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
